molecular formula C11H16S B13768991 Sulfide, neopentyl phenyl CAS No. 7210-80-2

Sulfide, neopentyl phenyl

Cat. No.: B13768991
CAS No.: 7210-80-2
M. Wt: 180.31 g/mol
InChI Key: OGILWELMFMDAJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neopentyl phenylsulfide, also known as 2,2-dimethylpropylsulfanylbenzene, is an organic compound with the molecular formula C11H16S. It is a sulfide derivative where a neopentyl group is attached to a phenyl ring through a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Neopentyl phenylsulfide can be synthesized through the reaction of neopentyl bromide with sodium benzenethiolate. The reaction is typically carried out in a two-necked flask fitted with a reflux condenser, a gas-inlet, and a magnetic stirrer. The mixture is heated at 70°C with vigorous stirring under nitrogen for 3.5 hours. After cooling, the organic layer is separated, and the aqueous phase is extracted with diethyl ether. The combined organic phases are washed with aqueous sodium chloride and dried over calcium chloride. The solvent is then removed, and the residual oil is distilled to obtain neopentyl phenylsulfide .

Industrial Production Methods: While specific industrial production methods for neopentyl phenylsulfide are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction parameters can enhance yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Neopentyl phenylsulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: Neopentyl phenylsulfide can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and appropriate catalysts are employed for substitution reactions.

Major Products:

Scientific Research Applications

Neopentyl phenylsulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of neopentyl phenylsulfide involves its interaction with various molecular targets. In nucleophilic substitution reactions, the sulfur atom acts as a nucleophile, attacking electrophilic centers. The steric hindrance provided by the neopentyl group influences the reaction kinetics and pathways. The compound’s unique structure allows it to participate in specific reactions that are not feasible for other sulfides .

Comparison with Similar Compounds

    Neopentyl Bromide: Shares the neopentyl group but differs in reactivity due to the presence of a bromine atom.

    Thiophenol: Contains a phenyl group attached to a sulfur atom but lacks the neopentyl group.

    Diphenyl Disulfide: Contains two phenyl groups attached to a sulfur-sulfur bond.

Uniqueness: Neopentyl phenylsulfide is unique due to the combination of the neopentyl and phenyl groups, which imparts distinct steric and electronic properties. This uniqueness allows it to participate in specific reactions and applications that are not possible with other similar compounds .

Properties

CAS No.

7210-80-2

Molecular Formula

C11H16S

Molecular Weight

180.31 g/mol

IUPAC Name

2,2-dimethylpropylsulfanylbenzene

InChI

InChI=1S/C11H16S/c1-11(2,3)9-12-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

OGILWELMFMDAJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CSC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.